N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiolan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the chlorophenylmethyl intermediate, followed by the introduction of the thiolan and oxazole rings through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the oxazole ring or the thiolan ring, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound shares structural similarities with N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE, including the presence of a chlorophenyl group and a thiolan ring.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have diverse biological activities and are of interest in medicinal chemistry.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21ClN2O4S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-15-6-8-16(9-7-15)21-12-20(24-29-21)22(26)25(18-10-11-30(27,28)14-18)13-17-4-2-3-5-19(17)23/h2-9,12,18H,10-11,13-14H2,1H3 |
InChI Key |
PPKBSXSAAPJDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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